molecular formula C10H10F2O B15321869 4-(2,3-Difluorophenyl)butanal

4-(2,3-Difluorophenyl)butanal

Cat. No.: B15321869
M. Wt: 184.18 g/mol
InChI Key: IYQAISBFBPNOKN-UHFFFAOYSA-N
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Description

4-(2,3-Difluorophenyl)butanal is an organic compound with the molecular formula C10H10F2O. It is characterized by the presence of a butanal group attached to a difluorophenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)butanal typically involves the reaction of 2,3-difluorobenzene with butanal under specific conditions. One common method includes the use of a Grignard reagent, where 2,3-difluorophenylmagnesium bromide reacts with butanal to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Difluorophenyl)butanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-(2,3-Difluorophenyl)butanoic acid.

    Reduction: 4-(2,3-Difluorophenyl)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2,3-Difluorophenyl)butanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,3-Difluorophenyl)butanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the difluorophenyl group can enhance its binding affinity and specificity for certain targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Difluorophenyl)butanal
  • 4-(3,4-Difluorophenyl)butanal
  • 4-(2,3-Dichlorophenyl)butanal

Comparison

4-(2,3-Difluorophenyl)butanal is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs with different halogen substitutions, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions.

Properties

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

4-(2,3-difluorophenyl)butanal

InChI

InChI=1S/C10H10F2O/c11-9-6-3-5-8(10(9)12)4-1-2-7-13/h3,5-7H,1-2,4H2

InChI Key

IYQAISBFBPNOKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCCC=O

Origin of Product

United States

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